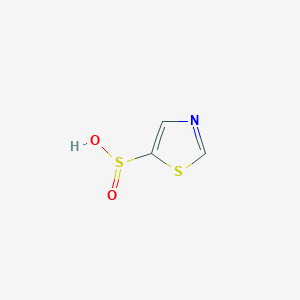

Thiazole-5-sulfinic acid

Description

Properties

Molecular Formula |

C3H3NO2S2 |

|---|---|

Molecular Weight |

149.20 g/mol |

IUPAC Name |

1,3-thiazole-5-sulfinic acid |

InChI |

InChI=1S/C3H3NO2S2/c5-8(6)3-1-4-2-7-3/h1-2H,(H,5,6) |

InChI Key |

HTIYAYJTHCBFSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)S(=O)O |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of Thiazole 5 Sulfinic Acid

Fundamental Reactivity Patterns of the Thiazole (B1198619) Nucleus Relevant to C-5 Reactivity

The reactivity of the thiazole ring is a product of the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. kuey.net This dynamic dictates the sites of electrophilic and nucleophilic attack.

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with a strong preference for the C-5 position. numberanalytics.compharmaguideline.com This preference is a direct consequence of the calculated π-electron density, which indicates that C-5 is the most electron-rich site, making it the primary target for electrophiles. wikipedia.orgencyclopedia.pubchemicalbook.com The sulfur atom, acting as an electron donor, directs attacking electrophiles to this position. pharmaguideline.com The presence of electron-donating groups at the C-2 position can further facilitate electrophilic attack at C-5, even under mild conditions. pharmaguideline.comias.ac.in

In the case of Thiazole-5-sulfinic acid, the C-5 position is already substituted. Therefore, further electrophilic substitution would be directed to other positions on the ring, primarily the C-4 position, although the reaction may require more forcing conditions compared to an unsubstituted thiazole. ias.ac.in

Table 1: Common Electrophilic Substitution Reactions on the Thiazole Ring

| Reaction Type | Typical Reagents | General Product |

|---|---|---|

| Halogenation | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | 5-Halothiazole numberanalytics.com |

| Nitration | Nitric acid and Sulfuric acid | 5-Nitrothiazole numberanalytics.comias.ac.in |

| Sulfonation | Sulfuric acid (at high temperature) | Thiazole-5-sulfonic acid ias.ac.in |

| Friedel-Crafts Acylation | Acyl chloride with a Lewis acid catalyst | 5-Acylthiazole numberanalytics.com |

| Mercuration | Mercury acetate | 5-Mercurated thiazole pharmaguideline.com |

Nucleophilic substitution on the thiazole ring is less common than electrophilic substitution and preferentially occurs at the electron-deficient C-2 position. pharmaguideline.comencyclopedia.pubchemicalbook.com Such reactions typically necessitate the presence of a good leaving group on the ring or activation through quaternization of the ring nitrogen. numberanalytics.compharmaguideline.com Nucleophilic aromatic substitution (SNAr) reactions can proceed on thiazoles bearing a suitable leaving group. numberanalytics.com

Research on 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole, a highly electrophilic substrate, demonstrated a clear hierarchy of nucleophilic attack. pleiades.online In this model, various nucleophiles first attack the C-2 position. pleiades.online Subsequent reactions depend on the nature of the nucleophile: S-nucleophiles attack the C-5 position, whereas O- and N-nucleophiles target the C-4 position. pleiades.online This suggests that for this compound, while C-2 remains the most likely site for initial nucleophilic attack, the sulfinic acid group at C-5 could potentially be displaced by certain strong nucleophiles, particularly S-nucleophiles, under appropriate conditions.

Thiazoles are planar, aromatic heterocycles. wikipedia.orgslideshare.net Their aromatic character stems from the delocalization of six π-electrons, which includes a lone pair contributed by the sulfur atom, satisfying Hückel's rule. encyclopedia.pubnih.gov This aromaticity is evidenced by ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the aromatic region (7.27–8.77 ppm), indicating a significant diamagnetic ring current. kuey.netwikipedia.orgencyclopedia.pub

The distribution of electron density across the ring is uneven, which is fundamental to its reactivity. pharmaguideline.com Calculations of π-electron density consistently reveal the following pattern, which governs the ring's substitution preferences. pharmaguideline.comwikipedia.orgencyclopedia.pubchemicalbook.com

Table 2: Relative Reactivity of Thiazole Ring Positions

| Position | Relative Electron Density | Preferred Attack Type | Rationale |

|---|---|---|---|

| C-2 | Most Electron-Deficient | Nucleophilic | Adjacent to electronegative N and electropositive S. pharmaguideline.comencyclopedia.pubchemicalbook.com |

| C-4 | Nearly Neutral | Electrophilic (less favored) | Influenced by adjacent N and S atoms. pharmaguideline.com |

The presence of the sulfinic acid group at the C-5 position in this compound will modify this electron distribution, primarily through its electron-withdrawing character, but the fundamental predisposition of the C-2 position to nucleophilic attack and the C-4 position to potential electrophilic attack remains.

Specific Reaction Mechanisms Involving the Sulfinic Acid Moiety

The sulfinic acid functional group (-SO₂H) possesses its own distinct reactivity, including susceptibility to oxidation and reduction, and participation in condensation reactions.

Sulfinic acids are intermediates in the oxidation sequence of thiols and can be both oxidized and reduced. osti.gov The redox chemistry often proceeds through radical intermediates. acs.org

Oxidation: Sulfinic acids can be oxidized to the more stable sulfonic acids (R-SO₃H). wikipedia.orgnih.gov One-electron oxidation, for instance by reaction with hole centers (Cl₂•⁻), generates highly reactive sulfonyl radicals (R-SO₂•). osti.govacs.org These sulfonyl radicals can subsequently react with molecular oxygen to form sulfonyl peroxyl radicals (RSO₂OO•). acs.org

Reduction: One-electron reduction of sulfinic acids with solvated electrons can occur, leading to the formation of sulfuranyl radicals (RS(OH)₂•). osti.govacs.org These species can also react with molecular oxygen, transforming the initially reducing radical into an oxidative sulfuranyl peroxyl radical (RS(OH)₂OO•). acs.org

This chemistry is directly applicable to this compound, which can be oxidized to Thiazole-5-sulfonic acid or undergo radical-mediated transformations at the sulfur center.

Table 3: General Oxidation and Reduction Products of a Sulfinic Acid (R-SO₂H)

| Process | Reactant/Conditions | Key Intermediate | Final Product (Example) |

|---|---|---|---|

| One-Electron Oxidation | Hole centers (e.g., Cl₂•⁻) | Sulfonyl Radical (R-SO₂•) osti.govacs.org | Sulfonic Acid (R-SO₃H) wikipedia.org |

| One-Electron Reduction | Solvated electrons | Sulfuranyl Radical (RS(OH)₂•) osti.govacs.org | Further reaction products |

The sulfinic acid group is a versatile handle for forming new chemical bonds through condensation and derivatization reactions.

Condensation Reactions: Sulfinic acids react with alcohols in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) to yield sulfinate esters. rsc.orgorganic-chemistry.org They can also participate in Mannich-type condensations, reacting with an aldehyde and an amine source (such as carboxamides, sulfonamides, or lactams) to form α-aminoalkyl sulfones. researchgate.net

Derivatization Reactions: Derivatization is often employed for the analysis of sulfinic acids or their precursors. A notable reaction is the coupling of arenesulfinic acids with N-chloramines to produce stable N-sulfonylamides, which can be readily analyzed by HPLC. acs.org Alkylation of sulfinic acids is also a common transformation; the use of polarized reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) tends to produce sulfinate esters, while less polarized alkyl halides yield sulfones. wikipedia.org

These reactions provide pathways to modify the sulfinic acid moiety of this compound, enabling the synthesis of a variety of sulfinate esters, sulfones, and sulfonamides.

Table 4: Selected Condensation and Derivatization Reactions of Sulfinic Acids

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Alcohol, Condensing Agent (e.g., DCC) rsc.org | Sulfinate Ester |

| Mannich Condensation | Aldehyde, Amide/Lactam researchgate.net | α-Aminoalkyl Sulfone |

| Alkylation (S-attack) | Alkyl Halide wikipedia.org | Sulfone |

| Alkylation (O-attack) | Trimethyloxonium tetrafluoroborate wikipedia.org | Sulfinate Ester |

Table 5: Chemical Compounds Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | The subject compound of the article. |

| Thiazole | The parent heterocyclic nucleus. |

| N-bromosuccinimide (NBS) | Reagent for electrophilic bromination. numberanalytics.com |

| N-chlorosuccinimide (NCS) | Reagent for electrophilic chlorination. numberanalytics.com |

| Nitric acid | Reagent for electrophilic nitration. numberanalytics.com |

| Sulfuric acid | Reagent for electrophilic sulfonation and nitration. numberanalytics.comias.ac.in |

| Thiazole-5-sulfonic acid | Product of sulfonation or oxidation of this compound. ias.ac.in |

| 2-(Benzenesulfonyl)-5-(p-chlorobenzenesulfonyl)-4-tosyl-1,3-thiazole | Model compound for studying nucleophilic substitution. pleiades.online |

| Dicyclohexylcarbodiimide (DCC) | Condensing agent for esterification. rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | Condensing agent for esterification. organic-chemistry.org |

| Trimethyloxonium tetrafluoroborate | Reagent for O-alkylation of sulfinic acids. wikipedia.org |

| N-chloramines | Reagents for derivatization of sulfinic acids into sulfonamides. acs.org |

| Sulfone | Product of S-alkylation of sulfinic acids. wikipedia.org |

| Sulfinate Ester | Product of O-alkylation or condensation of sulfinic acids with alcohols. wikipedia.orgrsc.org |

Proposed Intramolecular Cyclization and Rearrangement Pathways

A comprehensive review of available scientific literature indicates that specific studies on the intramolecular cyclization and rearrangement pathways of this compound are not extensively documented. The inherent reactivity of sulfinic acids and the electronic nature of the thiazole ring suggest potential for such transformations, but dedicated mechanistic investigations for this particular compound are not readily found in the public domain.

Sulfinic acids are known to be relatively unstable intermediates that can undergo various reactions, including disproportionation to sulfonic acids and thiosulfonates. wikipedia.org Their reactivity is often harnessed in intermolecular reactions, serving as valuable synthons in radical and organometallic chemistry for the formation of new carbon-sulfur bonds and the construction of complex heterocyclic systems. benthamdirect.comresearchgate.netmdpi.com

While direct evidence for the intramolecular cyclization of this compound is scarce, related transformations in other heterocyclic systems offer a glimpse into plausible, yet hypothetical, pathways. For instance, intramolecular cyclization reactions have been observed in N-sulfonyl aromatic hydroxylamines, where a sulfonyl group participates in the formation of a new ring. nih.gov Additionally, radical-mediated cyclizations involving sulfinic acids have been employed to construct various heterocyclic motifs, although these typically involve an external radical initiator and an appropriately positioned unsaturated moiety within the same molecule. benthamdirect.com

In the context of the thiazole ring, electrophilic substitution reactions are known to preferentially occur at the C5 position. pharmaguideline.com However, the reactivity of a pre-existing sulfinic acid group at this position, particularly concerning its ability to act as a nucleophile or electrophile in an intramolecular fashion, remains an area requiring further investigation. Theoretical studies could potentially shed light on the feasibility and energetics of different cyclization or rearrangement pathways, but such computational analyses for this compound are not prominently featured in the surveyed literature.

Given the absence of specific research data, any proposed mechanism for the intramolecular cyclization or rearrangement of this compound would be purely speculative. Further experimental and computational studies are necessary to elucidate the intrinsic reactivity of this compound and to determine if and under what conditions it can undergo such transformations.

Due to the lack of specific experimental data on the intramolecular transformations of this compound, no data tables can be generated at this time.

Advanced Spectroscopic and Analytical Characterization of Thiazole 5 Sulfinic Acid

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in mapping the molecular architecture of Thiazole-5-sulfinic acid, providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR for Positional Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms within this compound.

¹H-NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the thiazole (B1198619) ring. The proton at the C2 position (H-2) is anticipated to resonate at a significant downfield shift, typically in the range of δ 9.0-9.2 ppm, due to the deshielding effects of the adjacent sulfur and nitrogen atoms. The proton at the C4 position (H-4) would likely appear further upfield, around δ 8.2-8.4 ppm. The proton of the sulfinic acid group (-SO₂H) is expected to produce a broad singlet at a variable chemical shift, highly dependent on solvent and concentration.

¹³C-NMR: The carbon-13 NMR spectrum provides crucial information on the carbon framework. Three signals are expected for the thiazole ring carbons. The C2 carbon, situated between two heteroatoms, is predicted to be the most deshielded, appearing around δ 155-158 ppm. The C4 and C5 carbons would have distinct chemical shifts, with the C5 carbon, directly bonded to the electron-withdrawing sulfinic acid group, expected to be significantly deshielded. The C4 carbon would likely resonate in the region of δ 140-145 ppm, while the C5 carbon is predicted to be around δ 130-135 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H (at C2) | 9.0 - 9.2 | Singlet |

| ¹H (at C4) | 8.2 - 8.4 | Singlet |

| ¹H (in SO₂H) | Variable | Broad Singlet |

| ¹³C (C2) | 155 - 158 | |

| ¹³C (C4) | 140 - 145 |

Note: These are predicted values based on known substituent effects on the thiazole ring. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum would be dominated by absorptions from the thiazole ring and the sulfinic acid moiety.

Key expected absorption bands include:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the sulfinic acid.

C-H Stretch: A sharp peak above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹, for the C-H bonds of the aromatic thiazole ring.

C=N Stretch: A strong absorption in the 1500-1600 cm⁻¹ region, characteristic of the thiazole ring.

S=O Stretch: Strong, characteristic stretching vibrations for the sulfinyl group (S=O) are expected in the 1090-1150 cm⁻¹ range.

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Sulfinic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3150 | Sharp, Medium |

| C=N (Thiazole Ring) | 1500 - 1600 | Strong |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry is critical for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous formula determination. For the molecular formula C₃H₃NO₂S₂, the theoretical exact mass is approximately 148.9683 g/mol .

When coupled with High-Performance Liquid Chromatography (HPLC-MS), this technique also serves as a powerful tool for assessing the purity of the compound. The mass spectrometer can detect and identify potential impurities by their mass-to-charge ratios (m/z). Potential fragmentation patterns in the mass spectrum could involve the loss of the sulfinic acid group (SO₂H) or sulfur dioxide (SO₂), providing further structural evidence.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₃H₃NO₂S₂), the theoretical elemental composition is a key benchmark for verifying the purity of a synthesized sample.

Theoretical Elemental Analysis Data for C₃H₃NO₂S₂

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 24.15 |

| Hydrogen | H | 1.008 | 2.03 |

| Nitrogen | N | 14.007 | 9.39 |

| Oxygen | O | 15.999 | 21.45 |

Chromatographic Techniques for Separation and Purity Verification

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC): As a polar, ionizable compound, this compound is well-suited for analysis by reversed-phase HPLC. A C18 column with an acidic aqueous mobile phase (e.g., water with formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely provide good separation and peak shape. The purity is determined by the percentage of the total peak area that corresponds to the main component.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate could be used with a polar solvent system, such as ethyl acetate/methanol or dichloromethane/methanol, to achieve separation. Visualization would typically be accomplished using UV light at 254 nm.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity Analysis

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction (XRD) would be the definitive method for elucidating its three-dimensional structure in the solid state. This powerful technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, XRD analysis reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding, which are expected to be significant given the presence of the sulfinic acid group. This information is invaluable for understanding the compound's solid-state properties.

Computational and Theoretical Studies of Thiazole 5 Sulfinic Acid

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics and predicting the reactivity of thiazole-5-sulfinic acid. These theoretical approaches offer a molecular-level perspective on its behavior.

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular geometry and electronic properties of chemical compounds. For thiazole (B1198619) derivatives, DFT calculations, often employing basis sets such as 6-31G* or 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms by locating the minimum energy structure on the potential energy surface. asianpubs.orgmdpi.comirjweb.commdpi.com

Table 1: Representative Calculated Bond Lengths and Angles for a Thiazole Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.375 | C2-N3-C4 | 110.5 |

| N3-C4 | 1.385 | N3-C4-C5 | 115.0 |

| C4-C5 | 1.365 | C4-C5-S1 | 111.5 |

| C5-S1 | 1.725 | C5-S1-C2 | 89.0 |

| S1-C2 | 1.735 | S1-C2-N3 | 114.0 |

| Note: The data presented in this table is for a representative thiazole derivative and is intended to be illustrative. The actual values for this compound may vary. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. asianpubs.orgirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing chemical stability; a larger gap generally implies higher stability and lower reactivity. irjweb.comasianpubs.org

For thiazole derivatives, the HOMO is often localized over the electron-rich thiazole ring, while the LUMO distribution can be influenced by the nature of the substituents. The presence of the sulfinic acid group in this compound is expected to modulate the energies of these frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Thiazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Note: The data in this table is illustrative and based on general values for thiazole derivatives. The specific values for this compound will depend on the computational method and basis set used. |

A significant HOMO-LUMO gap would suggest that this compound is a relatively stable molecule. The precise energies of the HOMO and LUMO would provide valuable information about its potential role as an electron donor or acceptor in chemical reactions.

Computational methods, particularly DFT, can be employed to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. scielo.org.zaresearchgate.netresearchgate.netnih.gov These theoretical predictions can be a powerful tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific molecular vibrations. researchgate.netresearchgate.netnih.gov For instance, the characteristic stretching frequencies of the C=N, C-S, and S=O bonds in this compound could be predicted. Similarly, theoretical calculations of 1H and 13C NMR chemical shifts can aid in the assignment of signals in the experimental NMR spectra. scielo.org.zaresearchgate.netnih.gov

A strong correlation between the calculated and experimental spectroscopic data would provide a high degree of confidence in the optimized molecular structure and the computational methodology employed. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions in the solid state.

The presence of the sulfinic acid group, which can rotate around the C5-S bond, suggests that this compound may exist in different conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around one or more single bonds. researchgate.netresearchgate.netnih.gov

By systematically rotating the sulfinic acid group and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.netresearchgate.net Studies on similar molecules, such as thiazole-amino acids, have shown that the thiazole ring can influence the conformational preferences of the side chain. nih.gov It is plausible that intramolecular hydrogen bonding between the sulfinic acid group and the thiazole nitrogen could play a role in stabilizing certain conformers.

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govresearchgate.netuomphysics.netrsc.org This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify and analyze the nature and extent of intermolecular contacts.

In Silico Predictions of Molecular Behavior and Drug-Likeness

Following a comprehensive search of publicly available scientific literature, no specific computational studies detailing the ADME (Absorption, Distribution, Metabolism, Excretion) properties or Structure-Activity Relationships (SAR) for the compound this compound were identified. The existing research focuses on broader classes of thiazole derivatives, such as thiazole-containing sulfonamides or other conjugates, rather than on this compound itself. nih.govsemanticscholar.orgnih.govwjarr.comresearchgate.net

Therefore, it is not possible to provide specific data or detailed research findings for the subsections below as requested.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

There is no available research data specifically predicting the ADME profile of this compound. Computational ADME studies are commonly performed on novel derivatives within drug discovery programs to estimate their pharmacokinetic properties, but this compound does not appear to have been a subject of such published investigations.

Structure-Activity Relationship (SAR) Derivations Based on Structural Modifications

No literature detailing Structure-Activity Relationship (SAR) studies based on structural modifications of this compound could be located. SAR studies are essential for optimizing lead compounds by identifying which parts of a molecule are crucial for its biological activity. While SAR data exists for various other classes of thiazole-containing molecules, this information is not directly applicable to this compound as per the strict constraints of the requested scope. researchgate.net

Applications of Thiazole 5 Sulfinic Acid in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The thiazole (B1198619) nucleus is a fundamental building block in organic synthesis, valued for its distinct reactivity. numberanalytics.com Thiazole-5-sulfinic acid, by incorporating a reactive sulfinic acid moiety at the electron-rich C5 position, offers a unique functional handle for further molecular elaboration. pharmaguideline.com This positions the compound as a valuable intermediate for creating more complex chemical architectures.

Precursor in the Synthesis of Complex Heterocyclic Systems

The thiazole ring is a core component of many complex natural products and synthetic compounds. nih.govnumberanalytics.com Thiazole derivatives serve as synthons for producing a wide range of new chemical entities with diverse therapeutic potentials. nih.gov While direct literature on this compound as a precursor is specialized, the general reactivity of aryl sulfinic acids and the known synthetic transformations of the thiazole ring allow for extrapolation of its potential.

Aryl sulfinic acids and their salts are versatile intermediates in cross-coupling reactions, which are fundamental to constructing complex molecules. acs.orgorganic-chemistry.org For instance, the sulfinate group can be converted into a sulfone, which is a common moiety in pharmacologically active compounds. acs.org Furthermore, the thiazole core itself can be a precursor to fused heterocyclic systems. For example, thiazole derivatives are used to construct pyranothiazoles, thiazolopyranopyrimidines, and thiazolothiazoles, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.netresearchgate.net The synthesis of these fused systems often involves the condensation of functionalized thiazoles with other reagents. researchgate.net The sulfinic acid group at the C5 position of the thiazole ring could potentially be leveraged in novel cyclization strategies or be transformed into other functional groups necessary for building these elaborate heterocyclic frameworks.

Table 1: Examples of Complex Heterocyclic Systems Derived from Thiazole Precursors

| Precursor Class | Resulting Heterocyclic System | Synthetic Strategy |

| Aminothiazoles | Pyrano[2,3-d]thiazoles | Condensation with activated pyrans |

| Thiazole-thiosemicarbazones | Thiazolo[3,2-a]pyrimidines | Multi-component condensation |

| Thiazole-carboxamides | Thiazolo[4,5-b]pyranopyrimidines | Cyclization with anhydrides |

| Dithiooxamide & Aldehydes | Thiazolo[5,4-d]thiazoles | Condensation and oxidative cyclization |

This table illustrates general synthetic routes to complex heterocyclic systems originating from various thiazole derivatives.

Integration into Cascade and Multicomponent Reactions for Novel Compound Development

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies for building molecular complexity in a single step, reducing waste and saving time. nih.govnih.gov Thiazole derivatives are frequently synthesized via MCRs, such as the well-known Hantzsch thiazole synthesis. nih.gov

While the direct participation of this compound in MCRs as a primary reactant is not extensively documented, the broader class of aryl sulfinic acids and their derivatives are finding use in such reactions. For example, sulfinic acids can act as nucleophiles or participate in radical-mediated processes that can be incorporated into cascade sequences. acs.orgrsc.org A cascade Ugi/Wittig cyclization has been utilized for a four-component reaction to synthesize polysubstituted thiazoles. nih.gov Similarly, pyrazolo-thiazole derivatives have been synthesized through a multicomponent approach combining the principles of Hantzsch thiazole and Knorr pyrazole (B372694) syntheses. nih.gov The reactivity of the sulfinic acid group suggests its potential as a component in novel MCRs, possibly after conversion to a more reactive intermediate, thereby enabling the rapid development of new libraries of thiazole-containing compounds. acs.org

Catalytic Functions in Chemical Transformations

Thiazole derivatives have found applications not only as structural components but also as catalysts that facilitate chemical reactions.

Organocatalytic Applications of Thiazole Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a cornerstone of green chemistry. Thiazolium salts, which are readily derived from thiazoles, are renowned N-heterocyclic carbene (NHC) precatalysts. These NHCs are highly effective in promoting a variety of important chemical transformations, including the benzoin (B196080) condensation, Stetter reaction, and transesterification reactions. The catalytic cycle relies on the ability of the thiazolium proton at the C2 position to be abstracted, generating a nucleophilic carbene.

While this compound itself is not a direct organocatalyst, it can be considered a precursor to functionalized thiazolium salt catalysts. The sulfinic acid group at the C5 position could be modified to introduce chiral auxiliaries or solubility-enhancing groups, thereby fine-tuning the properties of the resulting NHC catalyst for specific asymmetric syntheses or reaction media. Furthermore, chitosan-based materials, which are eco-friendly biocatalysts, have been employed in the synthesis of thiazole derivatives, highlighting the synergy between catalysis and thiazole chemistry. nih.govmdpi.com

Contributions to Advanced Materials Science

The unique electronic properties of the thiazole ring, particularly its electron-accepting nature, make it an attractive building block for organic electronic materials. nih.govresearchgate.net These materials are foundational to the development of next-generation electronic devices.

Fabrication of Thiazole-Based Polymers and Copolymers for Organic Electronic Devices (OLEDs, OPVs, OFETs)

Thiazole-containing small molecules and polymers are extensively used as organic semiconductors in a variety of organic electronic devices. nih.govresearchgate.net These include Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). researchgate.netresearchgate.net The electron-withdrawing imine (C=N) group within the thiazole ring helps to lower the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting materials, which is beneficial for creating n-type (electron-transporting) semiconductors. nih.govnih.gov

Thiazole units are incorporated into conjugated polymer backbones to enhance properties like charge carrier mobility, environmental stability, and molecular planarity, which promotes intermolecular π–π stacking and efficient charge transport. researchgate.netacs.org For instance, polymers based on thiazole-fused naphthalene (B1677914) diimide have been developed as high-performance n-type semiconductors for OFETs. nih.gov In the realm of OPVs, thiazole-based polymers have demonstrated high power conversion efficiencies. acs.org The synthesis of these polymers often relies on cross-coupling reactions where functionalized monomers are linked together. Although not a common monomer itself, this compound could serve as a precursor to a key monomer. The sulfinic acid group can be converted to a halide or boronic ester, which are standard functionalities for polymerization reactions like Suzuki or Stille coupling. This synthetic versatility makes it a potentially valuable, albeit indirect, contributor to the field.

Table 2: Performance of Selected Thiazole-Based Polymers in Organic Electronic Devices

| Polymer/Molecule Name | Device Type | Key Performance Metric |

| PNDTzI | OFET | Electron Mobility: up to 0.12 cm²V⁻¹s⁻¹ |

| PTN5 | OPV | Power Conversion Efficiency (PCE): 12.2% |

| Perfluoroalkyl-Functionalized Thiazole–Thiophene Oligomer | OFET | Electron Mobility (μe): up to 1.30 cm²/(V·s) |

| Thiazolylhydrazonoindolin-2-ones | OLED | White light emission in solid state |

| Thiazolo[5,4-d]thiazole derivatives | OFET | Field-Effect Mobility: up to 10⁻³ cm² V⁻¹ s⁻¹ |

This table summarizes the performance of various thiazole-containing materials in different organic electronic devices, demonstrating the versatility of the thiazole scaffold. researchgate.netresearchgate.netnih.govacs.orgresearchgate.net

Application in Photocatalysis for Sustainable Chemical Processes

A comprehensive review of scientific literature and chemical databases did not yield any specific studies or data regarding the application of this compound as a photocatalyst or in photocatalytic systems for sustainable chemical processes. Research in the area of thiazole-containing compounds in photocatalysis has primarily focused on more complex structures, such as thiazolo[5,4-d]thiazoles, which have been investigated as organic photoredox catalysts. However, the specific utility of this compound in this capacity has not been reported.

Miscellaneous Research Applications

There is no available scientific literature detailing the evaluation of this compound as a corrosion inhibitor in acidic media. While other thiazole derivatives, such as thiazole-5-carboxylic acid, have been investigated for their corrosion inhibition properties on mild steel, similar studies have not been published for this compound. The potential of this specific compound to act as a corrosion inhibitor remains an unexamined area of research.

Current Research Challenges and Future Perspectives for Thiazole 5 Sulfinic Acid Chemistry

Development of Highly Regioselective and Stereoselective Synthetic Pathways

A primary challenge in the field is the development of efficient and controlled methods for the synthesis of thiazole-5-sulfinic acid, particularly in an enantiomerically pure form. The sulfur atom in the sulfinic acid moiety is a stereocenter, making its derivatives, such as sulfoxides, valuable chiral auxiliaries and synthons in asymmetric synthesis. illinois.edursc.org

Regioselectivity: The introduction of the sulfinic acid group at the C5 position can be approached through electrophilic substitution. The thiazole (B1198619) ring is known to undergo electrophilic substitution preferentially at the C5 position due to the directing effects of the ring's heteroatoms. pharmaguideline.comnumberanalytics.com Therefore, direct sulfonation or related reactions on a pre-formed thiazole ring represents a viable strategy for achieving regioselectivity. However, controlling the oxidation state to yield the sulfinic acid rather than the more stable sulfonic acid requires carefully controlled reaction conditions.

Stereoselectivity: Achieving high stereoselectivity at the sulfur center is a more significant hurdle. Current strategies in chiral sulfoxide (B87167) synthesis can provide a roadmap. One of the most established methods is the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with an organometallic reagent. wiley-vch.de A plausible pathway for chiral this compound could involve:

Reaction of a thiazole-5-sulfonyl chloride with a chiral alcohol, such as (-)-menthol, to form two diastereomeric sulfinate esters.

Separation of these diastereomers via crystallization or chromatography.

Nucleophilic displacement of the chiral auxiliary with a suitable reagent to generate the enantiomerically enriched sulfinate, which can then be hydrolyzed to the sulfinic acid.

Alternatively, the catalytic asymmetric oxidation of a corresponding thiazole-5-thiol or sulfide (B99878) is a more direct and atom-economical approach. wiley-vch.deacsgcipr.org This method relies on chiral catalysts, often based on titanium or vanadium complexes with chiral ligands, to deliver an oxygen atom to one of the prochiral faces of the sulfur atom. acsgcipr.org

| Synthetic Approach | Key Principle | Challenges | Potential Reagents/Systems |

| Andersen-type Synthesis | Diastereomeric resolution of sulfinate esters | Requires stoichiometric chiral auxiliary; separation of diastereomers can be difficult. | (-)-Menthol, chiral amino alcohols |

| Catalytic Asymmetric Oxidation | Enantioselective oxidation of a prochiral sulfide | Over-oxidation to sulfone; catalyst efficiency and turnover. | Ti(OiPr)₄/DET, Vanadium-based catalysts, Biocatalysis (e.g., BVMOs) |

Exploration of Novel Chemical Reactivity and Transformation Pathways of the Sulfinic Acid Moiety

The sulfinic acid group is known for its diverse but often delicate reactivity; it is prone to disproportionation and oxidation. nih.govacs.org The interplay between the electron-rich thiazole ring and the C5-sulfinic acid moiety is a fertile ground for investigation.

Sulfonyl Radical Generation: One of the most promising areas of reactivity involves the one-electron oxidation of the sulfinic acid to generate a thiazole-5-sulfonyl radical. nih.gov These radicals can undergo several synthetically useful transformations. A key pathway is the extrusion of sulfur dioxide (SO₂) to form a thiazol-5-yl radical. This transformation would provide a powerful method for C-C or C-heteroatom bond formation at the C5 position under radical conditions, such as in Minisci-type reactions with other heterocycles. researchgate.net

Nucleophilic and Electrophilic Behavior: The sulfinate anion, formed upon deprotonation, is an ambident nucleophile that typically reacts at the sulfur atom to form sulfones. nih.gov The electron-donating nature of the thiazole ring could potentially enhance the nucleophilicity of the sulfinate, influencing its reactivity with various electrophiles. Conversely, the sulfinic acid itself can react with nucleophiles under certain conditions.

Key Transformation Pathways:

Oxidation: Controlled oxidation to thiazole-5-sulfonic acid derivatives.

Reduction: Reduction to thiazole-5-thiols.

Alkylation/Arylation: Reaction with electrophiles to form thiazole-5-sulfones.

Radical Formation: Conversion to thiazol-5-yl radicals via sulfonyl radical intermediates for downstream functionalization.

Advancements in Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental efforts. Density Functional Theory (DFT) is particularly well-suited for this purpose. researchgate.net

Predicting Reactivity and Stability: DFT calculations can be employed to model the geometric and electronic structure of the molecule. Key parameters such as bond dissociation energies (BDEs) of the S-H and O-H bonds can be calculated to predict its behavior as a hydrogen atom donor and its propensity for radical formation. nih.gov Computational models can also shed light on the stability of the corresponding sulfonyl and thiazol-5-yl radicals, providing insight into the feasibility of proposed reaction pathways.

Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of potential reaction coordinates, for instance, in the cycloaddition reactions of the thiazole ring or the nucleophilic attack of the sulfinate anion. wikipedia.orgacs.org This can help rationalize observed reactivity and predict the most favorable conditions for desired transformations. For medicinal chemistry applications, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, which have been applied to more complex thiazole derivatives, could be adapted to predict the biological interactions of molecules derived from this scaffold. nih.govnih.gov

| Computational Method | Application for this compound | Predicted Properties |

| Density Functional Theory (DFT) | Structure optimization and energy calculations | Molecular geometry, bond dissociation energies, radical stability, reaction barriers |

| QSAR Analysis | Predicting biological activity of derivatives | Correlation of structural features with activity (e.g., antifungal, anticancer) |

| Molecular Docking | Simulating binding to biological targets | Binding affinity, interaction modes with proteins |

Unlocking Potential for Innovative Applications in Emerging Chemical Fields

The bifunctional nature of this compound makes it a promising building block for applications beyond traditional medicinal chemistry.

Materials Science: The rigid, aromatic thiazole core combined with the reactive sulfinic acid handle could be used to synthesize novel functional materials. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs), where the sulfur moiety could influence electronic properties or act as a coordination site for metal ions.

Catalysis: The sulfinic acid group, or its derivatives like sulfonic acids, can act as an organocatalyst. mdpi.comtandfonline.com Attaching this acidic functionality to the thiazole scaffold could lead to new catalysts where the thiazole ring participates in substrate binding or modulates the catalyst's electronic properties.

Bioconjugation and Chemical Biology: The sulfinic acid could serve as a unique chemical handle for bioconjugation. Its chemoselective ligation with specific partners, such as aryl-nitroso compounds, offers a pathway to label proteins or other biomolecules that is orthogonal to traditional cysteine-based methods. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent instability of many sulfinic acids makes their synthesis and use in traditional batch processes challenging. nih.gov Flow chemistry, which utilizes continuous-flow microreactors, offers a compelling solution to this problem.

Handling Unstable Intermediates: In a flow system, this compound could be generated and immediately used in a subsequent reaction step without isolation. nih.gov This "just-in-time" generation minimizes decomposition, improving yields and safety. The precise control over reaction time, temperature, and mixing offered by microreactors is ideal for managing sensitive reagents. nih.govresearchgate.net

Automation and Library Synthesis: Integrating flow reactors with automated platforms would enable the rapid synthesis and derivatization of the this compound core. researchgate.net For example, a flow system could be designed to synthesize the sulfinic acid, which is then passed through different streams containing various electrophiles or radical precursors to generate a library of sulfones or other C5-functionalized thiazoles for high-throughput screening in drug discovery or materials science. researchgate.net While the application of flow chemistry to thiazole synthesis is established, its extension to handle the specific challenges of sulfinic acids remains a key future goal. nih.govuc.pt

| Technology | Advantage for this compound Chemistry | Key Challenge |

| Flow Chemistry | Safe handling of unstable intermediates; precise reaction control; scalability. | Preventing reactor clogging; ensuring stability under flow conditions. |

| Automated Synthesis | Rapid generation of compound libraries for screening. | Developing robust and generalizable reaction protocols for automation. |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Thiazole-5-sulfinic acid?

- Methodological Answer : Synthesis typically involves sulfination reactions using thiazole derivatives as precursors. Key steps include controlled addition of sulfinating agents (e.g., sodium sulfite) under acidic conditions, with temperature regulation (0–5°C) to prevent side reactions. Purification via recrystallization or column chromatography is critical to isolate the compound . Researchers should validate purity using techniques like HPLC or NMR .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : The compound is sensitive to moisture and light. Storage in airtight, amber-glass containers under inert gas (e.g., argon) at –20°C is recommended. Handling requires PPE (gloves, lab coat, goggles) and a fume hood due to inhalation risks. Stability tests under varying pH and temperature conditions should precede long-term storage .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and structural conformation. Fourier-Transform Infrared (FTIR) spectroscopy confirms sulfinic acid (-SO₂H) stretches (~1040 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Gas chromatography (GC) coupled with MS is used for volatile derivatives .

Advanced Research Questions

Q. How can contradictions in reaction yields of this compound under different conditions be systematically addressed?

- Methodological Answer : Contradictions may arise from solvent polarity, catalyst load, or oxygen exposure. Researchers should:

- Design a factorial experiment varying parameters (temperature, pH, reagent ratios).

- Use ANOVA to identify statistically significant variables .

- Validate reproducibility via triplicate trials and control groups.

- Cross-reference results with computational models (e.g., DFT calculations) to predict energetically favorable pathways .

Q. What experimental design considerations are critical for studying this compound’s reactivity in aqueous vs. non-aqueous environments?

- Methodological Answer :

- Solvent Selection : Compare polar protic (water) vs. aprotic solvents (DMSO) to assess nucleophilicity and stability.

- Kinetic Studies : Use stopped-flow spectroscopy to monitor rapid reaction intermediates.

- pH Control : Buffer solutions (e.g., phosphate buffers) maintain consistent acidity, as sulfinic acid groups are pH-sensitive .

- Data Validation : Employ control experiments with structurally analogous compounds (e.g., thiazole-5-carboxylic acid) to isolate solvent effects .

Q. What statistical approaches are recommended for analyzing clustered data in studies of this compound derivatives?

- Methodological Answer : Clustered data (e.g., repeated measurements from batch syntheses) require mixed-effects models to account for intra- and inter-group variability. Steps include:

- Model Selection : Use AIC/BIC criteria to choose between linear regression and hierarchical models.

- Residual Analysis : Check for heteroscedasticity using Levene’s test.

- Software Tools : Implement R packages (lme4) or Python’s statsmodels for robust analysis .

Methodological Resources

- Literature Review : Use Boolean search strategies (e.g., "this compound AND synthesis NOT industrial") in databases like SciFinder and PubMed, incorporating controlled vocabulary (MeSH terms) for precision .

- Data Reporting : Follow guidelines from analytical chemistry journals for tabulating spectral data and statistical outputs (mean ± SD, p-values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.